molecular formula C14H21NO5 B8533558 (2,3,4-Trimethoxybenzylidene)-(2,2-dimethoxyethyl)amine

(2,3,4-Trimethoxybenzylidene)-(2,2-dimethoxyethyl)amine

Cat. No. B8533558
M. Wt: 283.32 g/mol
InChI Key: BKJLFLHYVUBIMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,3,4-Trimethoxybenzylidene)-(2,2-dimethoxyethyl)amine is a useful research compound. Its molecular formula is C14H21NO5 and its molecular weight is 283.32 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C14H21NO5

Molecular Weight

283.32 g/mol

IUPAC Name

N-(2,2-dimethoxyethyl)-1-(2,3,4-trimethoxyphenyl)methanimine

InChI

InChI=1S/C14H21NO5/c1-16-11-7-6-10(13(19-4)14(11)20-5)8-15-9-12(17-2)18-3/h6-8,12H,9H2,1-5H3

InChI Key

BKJLFLHYVUBIMF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C=NCC(OC)OC)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,3,4-Trimethoxybenzaldehyde (10e, 11.48 g, 0.05851 mol) was dissolved in benzene (200 mL) and aminoacetaldehydedimethylacetal (10.0 mL, 9.75 g, 0.0927 mol) was added. The same procedure was applied as for 11a. The product was isolated as a clear light yellow oil (16.58 g, 100%), bp 153-155° C. (0.45 mm Hg). 1H NMR (300 MHz CDCl3) 8.49 (s, 1H), 7.64 (d, J=8.7 Hz, 1H), 6.65 (d, J=8.7 Hz, 1H), 4.61 (t, J=5.4 Hz, 1H), 3.88 (s, 3H), 3.84 (s, 3H), 3.82 (s, 3H), 3.71 (d, J=5.4 Hz, 2H), 3.36 (s, 6H); low resolution ESIMS m/z (rel intensity) 284 (MH+, 100), 252 (45). Anal. Calcd for C14H21NO5: C, 59.35; H, 7.47; N, 4.94. Found: C, 59.67; H, 7.55; N, 4.88.
Quantity
11.48 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
100%

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